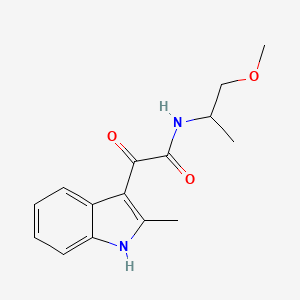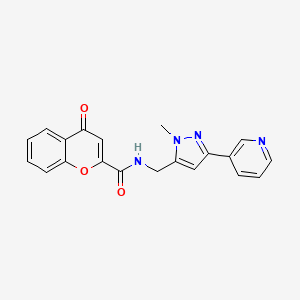
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridine ring, and a chromene ring. These types of compounds are often studied in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the rings and attach the functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that it would have a fairly rigid structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyridine ring is often involved in reactions with electrophiles, while the carbonyl group in the chromene ring could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyridine ring could enhance its solubility in water, while the chromene ring could contribute to its UV/Vis absorption properties .Scientific Research Applications
Synthesis and Structural Analysis
The compound is involved in the synthesis of chromeno[2,3‐d]pyrimidine derivatives, highlighting its utility in creating fused pyrimidine structures with oxygen heterocycles, which could have potential applications in medicinal chemistry and material science (Anklekar & Kulkarni, 1999). Additionally, novel complexes with metals like copper(II), cobalt(II), and nickel(II) have been synthesized using related organic ligands, suggesting applications in coordination chemistry and potentially in catalysis or material science (Myannik et al., 2018).
Luminescence and Binding Characteristics
Aromatic carboxylic acid derivatives and their corresponding Eu(III) and Tb(III) complexes have been investigated for their luminescence properties, indicating potential applications in optical materials and sensors. These studies also include the exploration of binding interactions with biological molecules like bovine serum albumin (BSA), hinting at bioanalytical applications (Tang et al., 2011).
Antibacterial Activity
Research on pyrazolopyridine derivatives has demonstrated their synthesis through Friedländer condensation and evaluation of their antibacterial activity against various bacterial strains. This highlights the compound's role in the development of new antibacterial agents (Panda et al., 2011).
Synthetic Methodologies
The compound is involved in novel synthetic methodologies, including one-pot multicomponent reactions for the synthesis of chromeno[2,3-d]pyrimidine-5-carboxamides. This represents its utility in efficient and atom-economic synthetic processes, which is crucial for pharmaceutical synthesis and organic chemistry (Soleimani et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-24-14(9-16(23-24)13-5-4-8-21-11-13)12-22-20(26)19-10-17(25)15-6-2-3-7-18(15)27-19/h2-11H,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANURFTDOPQOPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B2579822.png)
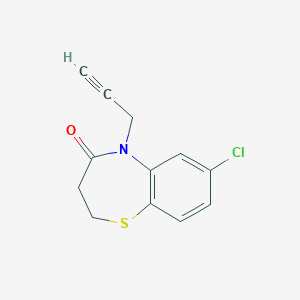
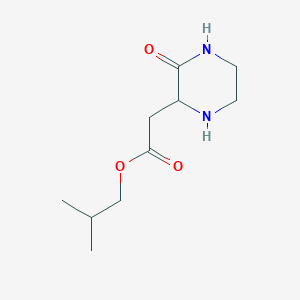
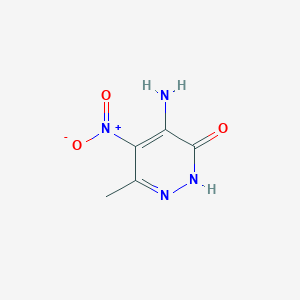
![2,2-Difluorospiro[2.3]hexane-5-carbaldehyde](/img/structure/B2579828.png)

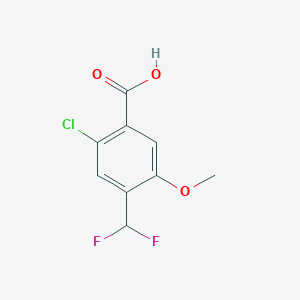
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2579836.png)
![2-cyclopentyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579837.png)

